(2S)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid
Description
(2S)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a chiral amino acid derivative structurally related to L-phenylalanine. Its core structure comprises a propanoic acid backbone with an amino group at the C2 position (S-configuration) and a 4-cyclopentyloxy-substituted phenyl group at the C3 position.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17)/t13-/m0/s1 |
InChI Key |
LTWHQHQKHFUXEW-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and a suitable amino acid precursor.
Formation of Intermediate: The aldehyde group of 4-cyclopentyloxybenzaldehyde is reacted with the amino acid precursor under reductive amination conditions to form an intermediate.
Cyclization and Resolution: The intermediate undergoes cyclization and chiral resolution to yield the desired (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the aromatic ring.
Reduction: Reduction reactions may target the carboxylic acid group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or sulfonyl chlorides (e.g., SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-2-AMINO-3-(4-CYCLOPENTYLOXYPHENYL)PROPANOICACID depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s intended use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and functional properties of (2S)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid with similar compounds derived from the evidence:
Key Structural and Functional Insights
Substituent Effects on Lipophilicity: Halogenated derivatives (e.g., bromo, iodo) exhibit increased molecular weight and lipophilicity compared to hydroxyl or methoxy groups. For instance, the diiodo analog (433.0 g/mol) is ~2.2× heavier than Levodopa (197.2 g/mol), likely enhancing membrane permeability but reducing aqueous solubility .
Bulky substituents (e.g., cyclopentyloxy, phenyldiazenyl) may sterically hinder interactions with enzymes or transporters.
Pharmacological Relevance :
- Levodopa’s 3,4-dihydroxyphenyl group is critical for dopamine biosynthesis, while halogenated analogs (e.g., 4-bromo) are often used as probes for structure-activity relationship (SAR) studies .
- Methoxy and hydroxy groups (e.g., 4-hydroxy-3-methoxyphenyl) enhance polarity, influencing solubility and metabolic pathways like glucuronidation .
Notes
Safety and Handling : Halogenated compounds (e.g., diiodo derivatives) require stringent safety protocols due to toxicity and environmental persistence .
Synthetic Considerations : Bulky substituents like cyclopentyloxy may necessitate protective group strategies (e.g., tert-butoxycarbonyl in ) to prevent steric interference during synthesis .
Biological Compatibility : Polar substituents (e.g., hydroxy, methoxy) improve solubility but may reduce bioavailability, as observed in ’s hydrochloride salt formulation .
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